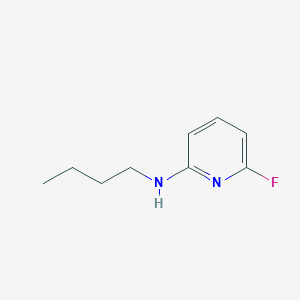![molecular formula C9H15N3O2 B15276759 {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B15276759.png)
{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol is a compound that features a unique combination of an oxetane ring and a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with oxetane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of both oxetane and pyrazole rings contributes to its biological activity .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The oxetane ring may enhance the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-4-methyl-1H-pyrazole: Shares the pyrazole moiety but lacks the oxetane ring.
Oxetan-3-ylmethanol: Contains the oxetane ring but lacks the pyrazole moiety.
Uniqueness
This dual functionality is not commonly found in similar compounds, making it a valuable target for research and development .
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
[3-[(3-amino-4-methylpyrazol-1-yl)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C9H15N3O2/c1-7-2-12(11-8(7)10)3-9(4-13)5-14-6-9/h2,13H,3-6H2,1H3,(H2,10,11) |
Clé InChI |
MJTNWIAYHOSXIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1N)CC2(COC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


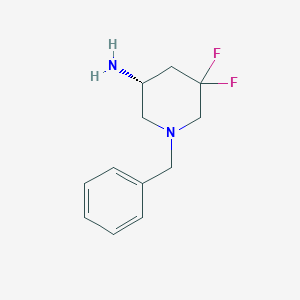
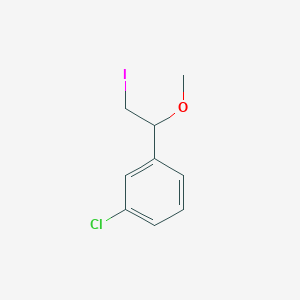
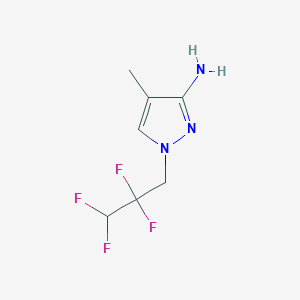

![1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione](/img/structure/B15276708.png)
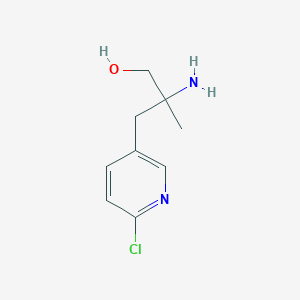
![4-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid](/img/structure/B15276724.png)

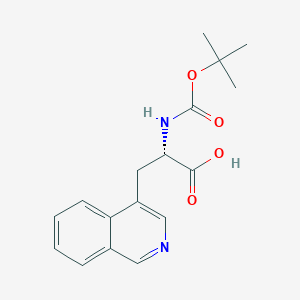

![2-[6-(Dimethylamino)pyridin-3-yl]-2-methylpropanoic acid](/img/structure/B15276737.png)
![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15276745.png)

